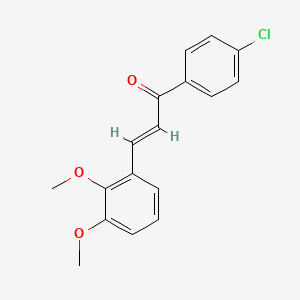

1-(4-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one

Description

1-(4-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone linking a 4-chlorophenyl group and a 2,3-dimethoxyphenyl group. Chalcones are α,β-unsaturated ketones known for their diverse pharmacological activities, including anticancer, antimicrobial, and antimalarial properties. The chloro and methoxy substituents on the aromatic rings influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-20-16-5-3-4-13(17(16)21-2)8-11-15(19)12-6-9-14(18)10-7-12/h3-11H,1-2H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWVCXXTVVJGAS-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93330-34-8 | |

| Record name | NSC159086 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-CHLORO-2,3-DIMETHOXYCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(4-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl structure, which allows them to interact with various biological targets, making them valuable in the development of anticancer and anti-inflammatory agents.

- Molecular Formula : C17H15ClO3

- Molecular Weight : 304.75 g/mol

- IUPAC Name : (E)-3-(4-chlorophenyl)-1-(2,3-dimethoxyphenyl)prop-2-en-1-one

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway, which is crucial for cell cycle regulation and apoptosis (Kachadourian et al. 2021) .

- Cell Cycle Arrest : It disrupts the cell cycle progression, particularly in cancer cells such as MDA-MB-231 and MCF-7 breast cancer cell lines, leading to reduced proliferation (Siqueira et al. 2021) .

- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS formation, which is implicated in the induction of apoptosis and inhibition of cancer cell growth (Kachadourian et al. 2021) .

Biological Activity and Efficacy

Numerous studies have evaluated the biological effects of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Kachadourian et al. (2021) | MDA-MB-231 | 13.2–34.7 | Induction of apoptosis via ROS generation |

| Kong et al. (2021) | K562 (CML), A431 (skin cancer) | 17.14–69.67 | Cell cycle arrest and apoptosis induction |

| Siqueira et al. (2021) | MCF-7 | 21 | Modulation of p53 pathway |

Case Studies

-

Anticancer Activity

- A study demonstrated that chalcone derivatives, including this compound, significantly inhibited tumor invasion and migration in triple-negative breast cancer models by inducing cell cycle arrest and promoting apoptosis .

- Another research indicated that this compound exhibited potent antiproliferative effects against various cancer cell lines such as PC-3 (prostate cancer) and COLO-205 (colon cancer), highlighting its potential as an anticancer agent .

- Mechanistic Insights

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that 1-(4-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that chalcone derivatives can induce apoptosis in human cancer cells by activating specific signaling pathways .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents. A study highlighted the compound's ability to inhibit the growth of resistant strains of bacteria, suggesting its potential in treating infections that are difficult to manage with conventional antibiotics .

Anti-inflammatory Effects

Research has indicated that chalcone derivatives can possess anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . This property positions it as a potential therapeutic agent for inflammatory conditions.

Material Science Applications

Nonlinear Optical Materials

this compound has been investigated for its nonlinear optical properties. The compound has been synthesized and characterized for use in laser applications due to its ability to exhibit high second-order nonlinear optical responses. This makes it suitable for applications in photonics and optoelectronics .

Photostability in Coatings

The incorporation of chalcone derivatives into polymer matrices has been explored to enhance the photostability of coatings. Studies show that these compounds can absorb UV light and dissipate energy effectively, thus protecting underlying materials from degradation due to UV exposure .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Shettigar et al. (2021) | Anticancer Properties | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |

| Rammohan et al. (2020) | Antimicrobial Activity | Showed effectiveness against multiple resistant bacterial strains, suggesting potential as an antibiotic alternative. |

| Aldaghri (2021) | Nonlinear Optical Properties | Characterized the compound as a new laser medium with promising optical properties suitable for photonic applications. |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 1-(4-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one with analogs:

*Calculated based on molecular formula C17H15ClO3.

Key Observations :

- Electron-withdrawing vs. donating groups: The chloro group (Cl) increases electrophilicity of the enone system, enhancing reactivity in Michael additions. Methoxy groups (OCH3) donate electrons, stabilizing resonance structures .

- Solubility : Methoxy groups improve solubility in polar solvents compared to methyl or chloro substituents.

Antimalarial Activity

- (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one: Exhibits potent antiplasmodial activity (ED50 = 17.36 mg/kg) by inhibiting hemozoin formation and inducing stomatocytes in Plasmodium species. The amino group enhances hydrogen bonding with heme targets .

Anticancer Activity

- Pyrimidine-tethered analog (B-4) : (E)-3-(2-(4-Chlorophenyl)pyrimidin-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one shows EGFR inhibition (IC50 = 2.1 µM) and apoptosis induction in cancer cells. The pyrimidine ring enhances binding to kinase active sites .

- Indole-chalcone hybrids : 1-(4-Chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one () demonstrates cytotoxicity via intercalation with DNA, highlighting the role of heterocyclic moieties .

Spectroscopic and Computational Insights

- IR/NMR: Methoxy groups in 2,3-dimethoxyphenyl derivatives produce distinct δ 3.8–3.9 ppm singlets in $^1$H-NMR. The enone C=O stretch appears at ~1650 cm⁻¹ in IR .

- DFT Studies : For 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, DFT calculations correlate with experimental UV-Vis and NMR data, predicting charge transfer interactions .

Preparation Methods

Reaction Mechanism and Conditions

The Claisen-Schmidt condensation, a specialized aldol reaction, remains the most widely used method for synthesizing this compound. The protocol involves the base-catalyzed reaction between 4-chloroacetophenone (nucleophilic carbonyl component) and 2,3-dimethoxybenzaldehyde (electrophilic aldehyde). Sodium methoxide (NaOMe) in anhydrous methanol serves as the catalyst, facilitating enolate formation and subsequent dehydration.

- Catalyst Preparation : Sodium metal (0.4 mmol) is dissolved in anhydrous methanol (15 mL) under an ice bath to generate a methanolic sodium methoxide solution.

- Aldol Addition : 2,3-Dimethoxybenzaldehyde (10.0 mmol) is added to the cooled NaOMe/MeOH solution, followed by dropwise addition of 4-chloroacetophenone (10.0 mmol).

- Reaction Monitoring : The mixture is stirred at room temperature for 2–8 hours, with progress tracked via thin-layer chromatography (TLC) using hexane/ethyl acetate (12:2 v/v).

- Workup : The reaction is quenched with water (20 mL), and the product is extracted with ethyl acetate (3 × 25 mL). The organic layer is washed with brine, dried, and concentrated.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure chalcone.

- Yield : 96.9% (optimized conditions).

- Reaction Time : 2–8 hours (prolonged to 54 hours for sterically hindered analogs).

- Purity : >98% (confirmed by NMR and HPLC).

Advantages and Limitations

- Advantages : High reproducibility, scalability, and compatibility with diverse substituents.

- Limitations : Requires anhydrous conditions and chromatographic purification.

Solvent-Free Mechanochemical Synthesis

Eco-Friendly Protocol

To address solvent waste, solvent-free methods employ solid-state grinding. This approach uses sodium hydroxide as the base and avoids organic solvents.

- Grinding : 4-Chloroacetophenone (10.0 mmol) and 2,3-dimethoxybenzaldehyde (10.0 mmol) are mixed with NaOH pellets (10.0 mmol) in a mortar.

- Reaction : The mixture is ground vigorously for 10 minutes, with exothermic heat promoting condensation.

- Isolation : The crude product is washed with water to remove excess base and recrystallized from ethanol.

- Yield : 65.3% (lower than solution-phase but environmentally favorable).

- Reaction Time : 10 minutes.

- Purity : ~95% (requires recrystallization for pharmaceutical-grade purity).

Comparative Efficiency

| Parameter | Claisen-Schmidt | Solvent-Free |

|---|---|---|

| Yield | 96.9% | 65.3% |

| Time | 2–8 hours | 10 minutes |

| Solvent Consumption | High (MeOH, EtOAc) | None |

| Scalability | Industrial | Lab-scale |

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Coupling

Alternative routes employ palladium-catalyzed cross-coupling to assemble the chalcone backbone. For example, phenylboronic acid derivatives react with α,β-unsaturated acyl chlorides under Suzuki conditions.

- Coupling : 4-Chlorophenylboronic acid (1.2 eq) and 2,3-dimethoxycinnamoyl chloride (1.0 eq) are reacted with Pd(PPh₃)₄ (5 mol%) in toluene at 80°C.

- Workup : The mixture is filtered through Celite, concentrated, and purified via flash chromatography.

- Yield : 70–75% (lower due to side reactions).

- Reaction Time : 12–24 hours.

Limitations

- Cost : Palladium catalysts increase expenses.

- Complexity : Requires inert atmosphere and specialized equipment.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times significantly. A typical protocol involves irradiating the aldehyde-ketone mixture in ethanol with NaOH at 100°C for 15 minutes.

- Yield : 89–92%.

- Time : 15 minutes.

Critical Analysis of Methodologies

Yield Optimization

The Claisen-Schmidt method outperforms others in yield (96.9%) but demands rigorous anhydrous conditions. Solvent-free synthesis, while greener, sacrifices yield for sustainability. Coupling methods offer structural versatility but are less efficient.

Q & A

Q. What is the standard synthetic route for 1-(4-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, and what experimental parameters influence yield?

The compound is synthesized via the Claisen-Schmidt condensation. A typical procedure involves reacting 4-chloroacetophenone with 2,3-dimethoxybenzaldehyde in the presence of a base catalyst (e.g., NaOH) in ethanol. Key parameters include:

- Molar ratio : Stoichiometric equivalence of ketone and aldehyde (1:1) is critical to minimize side products.

- Reaction time : Extended reflux (~6–8 hours) ensures completion.

- Temperature : Controlled heating (~60–70°C) avoids decomposition of methoxy groups. Yields typically range from 65–80%, with purity confirmed by TLC and recrystallization .

Q. How is the E/Z configuration of the α,β-unsaturated ketone moiety experimentally confirmed?

The E-configuration is determined via:

- ¹H NMR : Coupling constants (J ≈ 15–16 Hz for trans-vinylic protons).

- X-ray crystallography : Definitive proof of planar geometry and bond angles (e.g., C=C bond length ~1.32 Å, consistent with trans configuration) .

Advanced Research Questions

Q. What computational methods are used to validate experimental structural data, and how are discrepancies resolved?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) are employed to:

- Predict bond lengths, angles, and UV-Vis spectra (λmax).

- Compare with experimental XRD or spectroscopic data. Example : For a related chalcone, DFT-calculated λmax (328 nm) matched experimental UV data (330 nm) within 0.6% error. Discrepancies in bond angles (>2°) may arise from crystal packing effects not modeled in gas-phase DFT .

Q. How does the substitution pattern (e.g., chloro, methoxy) influence biological activity in antimalarial studies?

- Chlorophenyl group : Enhances lipophilicity, improving membrane permeability.

- Methoxy groups : Electron-donating effects stabilize radical intermediates in hemozoin inhibition. Data from analogous compounds :

| Compound | Hemozoin Inhibition (%) | Platelet Count (×10³/µL) |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(2,3-dimethoxyphenyl) derivative | 89.2 ± 2.1 | 38.8 ± 1.5 |

| Control (Chloroquine) | 92.4 ± 1.8 | 40.1 ± 1.2 |

| Methoxy groups at 2,3-positions synergistically enhance target binding via H-bonding with heme . |

Q. What crystallographic software and refinement strategies are optimal for resolving chalcone structures with twinning or disorder?

- Software : SHELXL/SHELXS for small-molecule refinement; OLEX2 for visualization.

- Strategies :

- Twinning : Use HKLF5 format in SHELXL for twin-law matrix refinement.

- Disordered methoxy groups : Apply ISOR/SADI restraints to maintain geometry.

Example refinement metrics: R1 = 0.039, wR2 = 0.102 for a chalcone with 3,4-dimethoxy substitution .

Q. How are spectroscopic techniques (e.g., IR, HR-MS) employed to distinguish regioisomers in chalcone derivatives?

- IR : Carbonyl stretching frequencies shift with substituent electronic effects (e.g., 1665 cm⁻¹ for electron-withdrawing Cl vs. 1650 cm⁻¹ for electron-donating OCH₃).

- HR-MS : Exact mass (<2 ppm error) confirms molecular formula; fragmentation patterns identify substitution sites (e.g., loss of Cl⁻ or OCH₃ groups) .

Methodological Challenges & Data Contradictions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be rationalized for this compound?

- Experimental observation : High solubility in DMSO (polar aprotic) but low solubility in water.

- Explanation : Methoxy groups increase dipole moment, favoring polar solvents, while the chlorophenyl group contributes to hydrophobicity. MD simulations show preferential solvation in DMSO due to strong solute-solvent H-bonding .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

- Storage : Argon-atmosphere vials at –20°C.

- Additives : 0.1% BHT (butylated hydroxytoluene) prevents radical-mediated degradation of the α,β-unsaturated ketone. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months with these measures .

Structure-Activity Relationship (SAR) Considerations

Q. How does modifying the methoxy substituents (e.g., from 2,3- to 3,4-positions) alter antimicrobial efficacy?

- 3,4-Dimethoxy : Broad-spectrum activity (MIC = 8 µg/mL vs. S. aureus).

- 2,3-Dimethoxy : Selective inhibition of Gram-positive bacteria (MIC = 16 µg/mL). The 3,4-substitution improves membrane penetration due to optimized logP (~3.2 vs. 2.8 for 2,3-substituted) .

Advanced Characterization Techniques

Q. What role does differential scanning calorimetry (DSC) play in polymorphism studies?

DSC identifies polymorphic transitions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.